![molecular formula C7H7ClN4O2S B13092144 5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride CAS No. 112729-27-8](/img/structure/B13092144.png)
5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7, and a sulfonyl chloride group at position 2
Preparation Methods
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include amines, alcohols, and thiols. Oxidation and reduction reactions can modify the oxidation state of the compound, leading to the formation of new functional groups and potentially altering its chemical properties .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets. It has been studied for its cytotoxic activity against various cancer cell lines, including breast and bladder cancer . Additionally, it is used in the synthesis of coordination compounds with metals, which can have applications in catalysis and material science . The unique structure of this compound also makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activity .
Mechanism of Action
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may bind to DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells. The sulfonyl chloride group can also react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride can be compared with other triazolopyrimidine derivatives, such as 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine and 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of the sulfonyl chloride group in 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride makes it particularly reactive and suitable for further functionalization, setting it apart from its analogs .
Properties
CAS No. |
112729-27-8 |
|---|---|
Molecular Formula |
C7H7ClN4O2S |
Molecular Weight |
246.68 g/mol |
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN4O2S/c1-4-3-6-10-7(15(8,13)14)11-12(6)5(2)9-4/h3H,1-2H3 |
InChI Key |
FTNNUZAZQKCNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=N1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
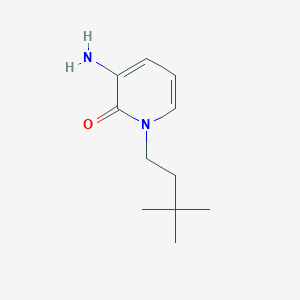
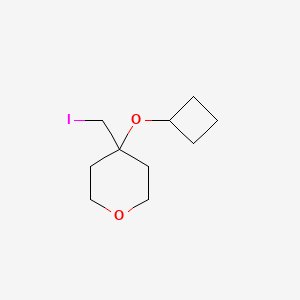
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
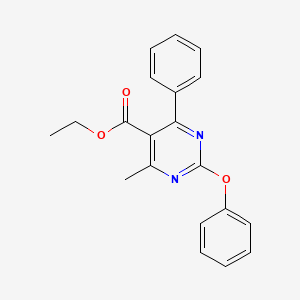
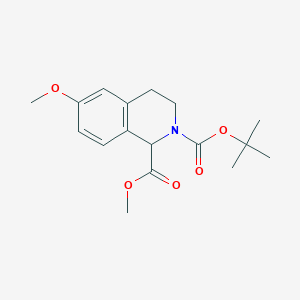
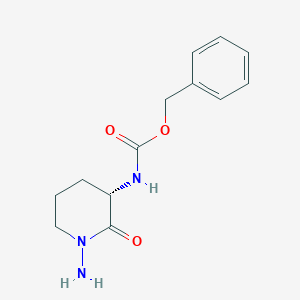
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
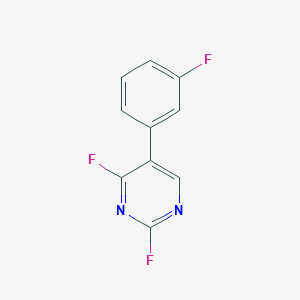
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)

![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)
